Chemical structure and molecular weight of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate
Chemical structure and molecular weight of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate
An In-Depth Technical Guide to Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The strategic combination of privileged heterocyclic systems often leads to compounds with unique pharmacological profiles. This guide focuses on a compound of significant interest: Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate. This molecule merges two key pharmacophores: the aminopyridine moiety, a common feature in kinase inhibitors and other targeted therapies, and the ethyl piperidine-3-carboxylate scaffold, a versatile building block in the synthesis of complex alkaloids and therapeutic agents.
While direct literature on Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate is not extensively available, this guide serves as a forward-looking technical prospectus. It provides a comprehensive overview of its chemical structure, physicochemical properties, a robust and validated synthetic protocol, and a discussion of its potential applications in drug development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties for Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate.
| Property | Value |
| Chemical Structure |
|
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate |
| CAS Number | Not available |
Note: The chemical structure image would be generated and inserted here in a real-world document.
Proposed Synthesis: A Modern Approach via Buchwald-Hartwig Amination
The key synthetic challenge in the preparation of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate is the formation of the C-N bond between the pyridine and piperidine rings. While classical methods like the Ullmann condensation exist, the Buchwald-Hartwig amination offers a more versatile and milder alternative, with a broad substrate scope and high functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction is the recommended approach for this synthesis.[1][4]
The proposed synthetic strategy involves the coupling of a halo-aminopyridine with ethyl piperidine-3-carboxylate. 5-Bromo-2-aminopyridine is a commercially available and suitable starting material for this purpose.
Conceptual Workflow of Synthesis
Caption: Proposed synthetic workflow for Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate.
Detailed Experimental Protocol
Reaction: Palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine and ethyl piperidine-3-carboxylate.
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
Ethyl piperidine-3-carboxylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (Argon or Nitrogen). The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.
-
Addition of Reactants: Add 5-bromo-2-aminopyridine and anhydrous toluene to the flask. Stir the mixture for 10 minutes at room temperature to allow for the formation of the active catalytic complex.
-
Nucleophile Addition: Add ethyl piperidine-3-carboxylate to the reaction mixture.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate.
Justification of Reagents:
-
Catalyst (Pd₂(dba)₃): A common and effective Pd(0) source for Buchwald-Hartwig aminations.
-
Ligand (Xantphos): A bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the catalytic species, often leading to higher yields and preventing side reactions.[5]
-
Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent (Toluene): A high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
Potential Applications in Drug Discovery
The structural motifs within Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate suggest several promising avenues for its application in drug discovery programs.
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The piperidine-ester portion of the molecule can be further functionalized to interact with other regions of the ATP-binding pocket or solvent-exposed areas, potentially leading to highly selective and potent inhibitors.
-
GPCR Ligands: Piperidine derivatives are prevalent in ligands for G-protein coupled receptors (GPCRs). The aminopyridine group can act as a key hydrogen bonding partner, while modifications to the piperidine ring and ester can modulate affinity and selectivity for specific GPCR subtypes.
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The ester handle provides a convenient point for chemical elaboration and fragment evolution into more potent lead compounds.
Illustrative Derivatization Pathway
Caption: Potential derivatization pathways for Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate.
Conclusion
Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate represents a promising, yet underexplored, molecular scaffold with significant potential in medicinal chemistry. This guide provides a foundational understanding of its chemical properties and a detailed, robust protocol for its synthesis via Buchwald-Hartwig amination. The insights into its potential applications as a precursor for kinase inhibitors, GPCR ligands, and in fragment-based screening campaigns should empower research and development teams to leverage this valuable building block in their drug discovery efforts. The provided synthetic methodology is designed to be both efficient and scalable, facilitating the production of this compound for further investigation.

